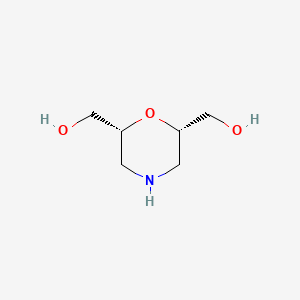
((2S,6R)-Morpholine-2,6-diyl)dimethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((2S,6R)-Morpholine-2,6-diyl)dimethanol is a chiral compound with significant importance in various fields of chemistry and biology It is characterized by the presence of a morpholine ring substituted with two hydroxymethyl groups at the 2 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((2S,6R)-Morpholine-2,6-diyl)dimethanol typically involves the reaction of morpholine with formaldehyde under controlled conditions. One common method includes the use of a chiral catalyst to ensure the correct stereochemistry of the product. The reaction is carried out in an aqueous medium at a temperature range of 50-70°C, followed by purification through crystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound involves continuous flow processes to enhance yield and efficiency. The use of high-pressure reactors and automated systems allows for precise control over reaction parameters, ensuring consistent product quality. The final product is typically obtained through distillation and recrystallization to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
((2S,6R)-Morpholine-2,6-diyl)dimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding morpholine derivative using reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of morpholine-2,6-dicarboxylic acid.
Reduction: Formation of morpholine-2,6-dimethylamine.
Substitution: Formation of various substituted morpholine derivatives depending on the substituent used.
Scientific Research Applications
((2S,6R)-Morpholine-2,6-diyl)dimethanol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers and as an intermediate in the manufacture of agrochemicals.
Mechanism of Action
The mechanism of action of ((2S,6R)-Morpholine-2,6-diyl)dimethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl groups play a crucial role in binding to active sites, leading to inhibition or activation of biological pathways. The compound’s chiral nature allows for selective interactions, making it a valuable tool in stereoselective synthesis and drug design.
Comparison with Similar Compounds
Similar Compounds
cis-2,6-Dimethylmorpholine: Similar in structure but lacks the hydroxymethyl groups.
trans-2,6-Dimethylmorpholine: Another isomer with different stereochemistry.
2,6-Dimethylmorpholine: A simpler derivative without the chiral centers.
Uniqueness
((2S,6R)-Morpholine-2,6-diyl)dimethanol is unique due to its specific stereochemistry and the presence of hydroxymethyl groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile and valuable compound in scientific research.
Properties
Molecular Formula |
C6H13NO3 |
|---|---|
Molecular Weight |
147.17 g/mol |
IUPAC Name |
[(2S,6R)-6-(hydroxymethyl)morpholin-2-yl]methanol |
InChI |
InChI=1S/C6H13NO3/c8-3-5-1-7-2-6(4-9)10-5/h5-9H,1-4H2/t5-,6+ |
InChI Key |
GETXODYPLYGMHT-OLQVQODUSA-N |
Isomeric SMILES |
C1[C@@H](O[C@@H](CN1)CO)CO |
Canonical SMILES |
C1C(OC(CN1)CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


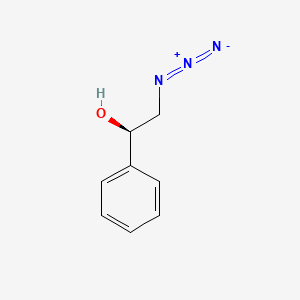
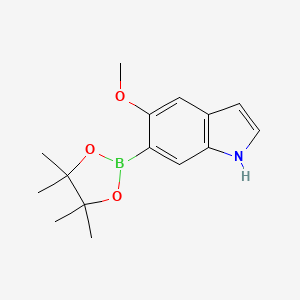

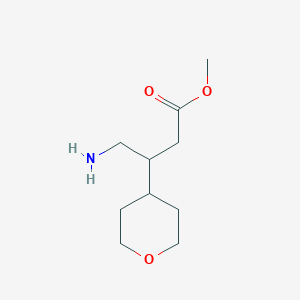
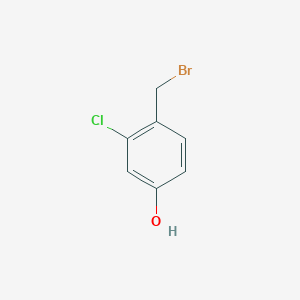
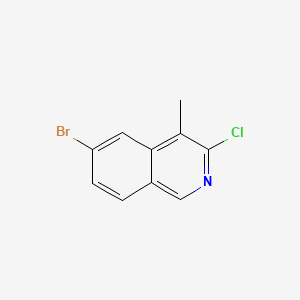
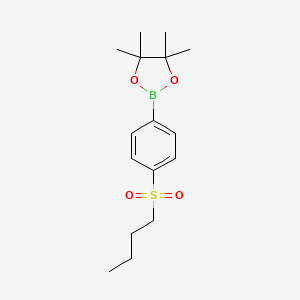
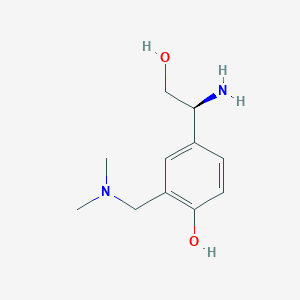



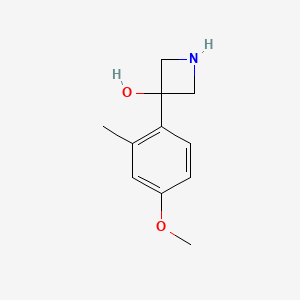

![3-Benzyl-1-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylicacid](/img/structure/B13549645.png)
